molecular formula C20H20N4O4S B14934741 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14934741
M. Wt: 412.5 g/mol
InChI Key: SMEHKSLDWCXMOA-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a unique combination of a thiazinane ring and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the thiazinane ring followed by the introduction of the phthalazinone moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of a thiazinane ring and a phthalazinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O4S/c25-19(14-23-20(26)18-9-2-1-6-15(18)13-21-23)22-16-7-5-8-17(12-16)24-10-3-4-11-29(24,27)28/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,22,25)

InChI Key

SMEHKSLDWCXMOA-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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